molecular formula C11H13N3 B13601357 (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine

Cat. No.: B13601357
M. Wt: 187.24 g/mol
InChI Key: AZQXSFPSNFLQCD-UHFFFAOYSA-N
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Description

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 4-methylbenzyl chloride with methylamine in ethanol. The reaction is monitored by thin-layer chromatography and involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(p-tolyl)methanamine: This compound is structurally similar but lacks the pyrazole ring.

    4-Methylbenzylamine: Another similar compound that lacks the pyrazole ring and the methanamine group.

Uniqueness

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine is unique due to the presence of both the pyrazole ring and the methanamine group, which confer specific chemical and biological properties not found in the similar compounds mentioned above .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

[1-(4-methylphenyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8,12H2,1H3

InChI Key

AZQXSFPSNFLQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)CN

Origin of Product

United States

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